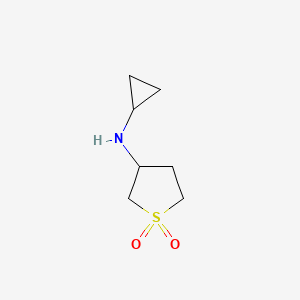
N-cyclopropyl-1,1-dioxothiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopropyl-1,1-dioxothiolan-3-amine is a useful research compound. Its molecular formula is C7H13NO2S and its molecular weight is 175.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopropyl-1,1-dioxothiolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a dioxothiolan moiety. The molecular formula is C7H11N1O2S1, with a molecular weight of approximately 175.24 g/mol. The presence of the dioxothiolan structure suggests potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Preliminary research indicates that this compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties. The mechanisms through which it exerts these effects are still under investigation, but several hypotheses can be proposed:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in inflammatory responses, similar to other compounds in its class that target the SIK (Salt-Inducible Kinase) family. Inhibition of these kinases can lead to decreased production of pro-inflammatory cytokines like TNFα and IL-6, promoting an anti-inflammatory environment .
- Antimicrobial Activity : Structural analogs have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties through disruption of bacterial cell wall synthesis or interference with metabolic processes .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity:
| Study Type | Target Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate activity observed |
| Anticancer | HeLa cells | Cytotoxic effects noted |
| Enzyme Inhibition | SIK family | Potent inhibition demonstrated |
These studies indicate that this compound has the potential to modulate biological pathways significantly.
Case Studies
A notable study explored the effects of this compound in a mouse model of collagen-induced arthritis (CIA). The treatment resulted in:
- Reduced Clinical Scores : Mice treated with varying doses showed significant reductions in clinical scores compared to control groups.
- Histological Improvements : Tissue samples indicated decreased inflammation and joint damage in treated mice, supporting its potential as an anti-inflammatory agent .
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
- In Vivo Efficacy : More comprehensive animal studies to assess the pharmacokinetics and long-term effects on various disease models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-3-7(5-11)8-6-1-2-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQGVNVOARBNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














